REACTION_CXSMILES
|
[CH3:1][C:2]([NH:14]C(=O)C)([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[N:5]=1)[CH3:3].Cl.[OH-].[Na+]>O>[CH3:3][C:2]([NH2:14])([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:12])([F:13])[F:11])[N:5]=1)[CH3:1] |f:2.3|
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Name
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N-[1-methyl-1-(6-trifluoromethyl-pyridin-2-yl)-ethyl]-acetamide
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Quantity
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20 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C1=NC(=CC=C1)C(F)(F)F)NC(C)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
|
CUSTOM
|
Details
|
Combine the acidic aqueous layers and stir with t-butylmethyl ether (50 mL)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
Cool the mixture to 15° C.
|
Type
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EXTRACTION
|
Details
|
Extract the mixture three times with t-butylmethyl ether (100 mL)
|
Type
|
EXTRACTION
|
Details
|
Combine the t-butylmethyl ether layers and extract with 1 N HCl (100 mL)
|
Type
|
FILTRATION
|
Details
|
Clarify the mixture by filtration
|
Type
|
CUSTOM
|
Details
|
separate the layers
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer 3 times with t-butylmethyl ether (100 mL)
|
Type
|
WASH
|
Details
|
Combine the t-butylmethyl ether layers and wash with a mixture of brine (95 mL) and 5 N NaOH (5 mL)
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
ADDITION
|
Details
|
add sodium sulfate to the t-butylmethyl ether layer
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C1=NC(=CC=C1)C(F)(F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 69.54 mmol | |
AMOUNT: MASS | 14.2 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |